3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261750-12-2
VCID: VC0109865
InChI: InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F
Molecular Formula: C14H8F4O2
Molecular Weight: 284.21

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid

CAS No.: 1261750-12-2

Cat. No.: VC0109865

Molecular Formula: C14H8F4O2

Molecular Weight: 284.21

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid - 1261750-12-2

Specification

CAS No. 1261750-12-2
Molecular Formula C14H8F4O2
Molecular Weight 284.21
IUPAC Name 3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20)
Standard InChI Key AFRVGHOVGXADHT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F

Introduction

Chemical Structure and Properties

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid features a benzoic acid core with a fluorine atom at the 3-position and a trifluoromethylphenyl group at the 4-position. This unique structural arrangement contributes to its distinctive chemical behavior and utility in various applications.

Physical and Chemical Identifiers

The compound is characterized by the following properties:

PropertyValue
CAS Number1261750-12-2
Molecular FormulaC₁₄H₈F₄O₂
Molecular Weight284.21 g/mol
IUPAC Name3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid
Standard InChIInChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20)
Standard InChIKeyAFRVGHOVGXADHT-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F

The compound typically appears as a white to off-white crystalline solid and demonstrates good stability under normal laboratory conditions . The presence of fluorine atoms and the trifluoromethyl group significantly influences its physical and chemical properties, particularly enhancing its lipophilicity compared to non-fluorinated analogs.

Structural Features

The defining structural elements of this compound include:

  • A benzoic acid core providing a carboxylic acid functional group

  • A fluorine substituent at the 3-position of the benzoic acid ring

  • A phenyl ring connected at the 4-position of the benzoic acid

  • A trifluoromethyl group at the 3-position of the connected phenyl ring

These structural features contribute to the compound's reactivity profile, solubility characteristics, and potential interactions with biological targets .

Synthesis Methods

The synthesis of 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid typically employs palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Synthetic Routes

A common synthetic approach involves the coupling of appropriately substituted building blocks:

  • Starting materials typically include:

    • 4-Bromo-3-fluorobenzoic acid (or similar halogenated derivative)

    • 3-(Trifluoromethyl)phenylboronic acid

  • The coupling reaction forms the carbon-carbon bond between the two aromatic rings, creating the biphenyl structure characteristic of the target compound .

Reaction Conditions

The Suzuki-Miyaura coupling for this synthesis generally requires specific conditions:

ParameterTypical Conditions
CatalystPalladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
BasePotassium phosphate or potassium carbonate
Solvent1,4-Dioxane, THF/water mixtures, or toluene
Temperature80-100°C
AtmosphereInert (nitrogen or argon)
Reaction Time1-24 hours

Microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times . Yields typically range from 80-90% under optimized conditions.

Applications and Uses

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid serves multiple functions in chemical research and development.

Pharmaceutical Applications

The compound functions as a valuable building block in pharmaceutical research:

  • It serves as an intermediate in the synthesis of potential active pharmaceutical ingredients (APIs).

  • The fluorinated substituents enhance drug-like properties including:

    • Improved metabolic stability

    • Enhanced lipophilicity and membrane permeability

    • Increased binding affinity to specific biological targets

    • Modified physicochemical properties of drug candidates

Chemical Synthesis Applications

As a functionalized building block, this compound participates in various chemical transformations:

  • Carboxylic acid group reactions:

    • Esterification to form various esters

    • Amide formation through coupling reactions

    • Reduction to corresponding alcohols

    • Conversion to acid chlorides for further functionalization

  • Aromatic ring modifications:

    • Further substitution reactions

    • Cross-coupling with other organometallic reagents

    • Functional group interconversions

This versatility makes it valuable in the construction of more complex molecular architectures .

Comparison with Structurally Related Compounds

Several structurally related fluorinated benzoic acids share similarities with 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid but differ in the arrangement of substituents.

Structural Analogs

The following table compares key structural analogs:

CompoundCAS NumberMolecular FormulaKey Structural Difference
3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid1261750-12-2C₁₄H₈F₄O₂Reference compound
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid1261849-23-3C₁₄H₈F₄O₂Trifluoromethyl group at 4-position of phenyl ring
3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid1261824-88-7C₁₄H₈F₄O₂Trifluoromethyl group at 2-position of phenyl ring
2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid926222-59-5C₁₄H₈F₄O₂Fluorine at 2-position instead of 3-position
3-Fluoro-4-(trifluoromethyl)benzoic acid115754-21-7C₈H₄F₄O₂Direct trifluoromethyl substitution without phenyl linker

Structure-Property Relationships

The position and arrangement of fluorine atoms and trifluoromethyl groups significantly influence the properties of these compounds:

  • Electronic effects: Different substitution patterns alter electron distribution in the molecule, affecting reactivity and stability.

  • Steric considerations: The position of the trifluoromethyl group influences molecular geometry and potential interactions with other molecules.

  • Physical properties: Melting points, solubility profiles, and crystallization behaviors vary among these structural isomers.

  • Biological activity: Even subtle changes in substitution patterns can dramatically alter binding affinities and biological responses .

Current Research Trends and Future Directions

The field of fluorinated building blocks, including compounds like 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid, continues to evolve.

Emerging Applications

Current research trends involving this and similar compounds include:

  • Development of novel synthetic methodologies for more efficient and sustainable production.

  • Exploration of applications in targeted drug delivery systems.

  • Investigation of structure-activity relationships in specific biological pathways.

  • Application in materials science, particularly in the development of specialty polymers and coatings.

Future Research Opportunities

Potential future directions for research include:

  • Computational studies to predict optimal applications and properties.

  • Development of new derivatives with enhanced functionality.

  • Integration into emerging technologies such as photoresponsive materials or chemical sensors.

  • Exploration of catalytic applications in specific chemical transformations.

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